molecular formula C21H26N2O3S B6571150 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946292-09-7

3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Cat. No.: B6571150
CAS No.: 946292-09-7
M. Wt: 386.5 g/mol
InChI Key: KISJMXPVFPXCHL-UHFFFAOYSA-N
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Description

3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound that has garnered attention for its unique structural characteristics and versatile applications across various scientific disciplines. Its intricate molecular framework makes it a subject of interest in fields such as chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves several key steps:

  • Starting Materials: The primary building blocks are phenylacetic acid, propane-1-sulfonyl chloride, and tetrahydroquinoline.

  • Formation of Intermediate: An initial reaction between phenylacetic acid and tetrahydroquinoline under controlled conditions forms an intermediate compound.

  • Sulfonylation: This intermediate is then treated with propane-1-sulfonyl chloride in the presence of a base, resulting in the sulfonylated derivative.

  • Final Coupling: The sulfonylated intermediate undergoes an amidation reaction with propanamide, yielding the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves:

  • Batch Reactors: Typically used for controlled reactions with precise temperature and pressure conditions.

  • Continuous Flow Reactors: Allow for high-yield, efficient production by maintaining optimal reaction conditions and continuous feed of reactants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinolone derivatives.

  • Reduction: It can be reduced to yield corresponding amine derivatives.

  • Substitution: Substitution reactions with halogens or other functional groups can modify the sulfonyl or amide moieties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenating agents like N-bromosuccinimide, or nucleophiles like amines and alcohols.

Major Products

Scientific Research Applications

Chemistry

The compound is utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

Biology

In biological research, it serves as a molecular probe for studying enzyme interactions and cellular pathways.

Medicine

The pharmacological potential of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is explored for developing new therapeutic agents, particularly in anti-inflammatory and anticancer drug design.

Industry

Industrially, it is employed in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

  • 3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl]propanamide

  • 3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide

Highlighting Uniqueness

The unique position of the sulfonyl group in 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide enhances its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-15-27(25,26)23-14-6-9-18-11-12-19(16-20(18)23)22-21(24)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,16H,2,6,9-10,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJMXPVFPXCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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